(2-fluorophenyl)(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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Overview
Description
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the benzoyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like chloroform or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to accelerate the reaction and increase yield.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially affecting signal transduction pathways, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: A fluorinated benzoic acid derivative with similar chemical properties.
4-Fluorobenzoyl Chloride: A fluorinated benzoyl chloride used in organic synthesis.
2-Amino-5-chloro-2’-fluorobenzophenone: A fluorinated benzophenone derivative with applications in medicinal chemistry.
Uniqueness
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure combined with a fluorinated benzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14FNO2 |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(2-fluorophenyl)-(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
InChI |
InChI=1S/C16H14FNO2/c1-11-10-18(14-8-4-5-9-15(14)20-11)16(19)12-6-2-3-7-13(12)17/h2-9,11H,10H2,1H3 |
InChI Key |
MYNQEFRLCRNHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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